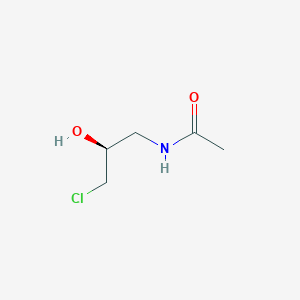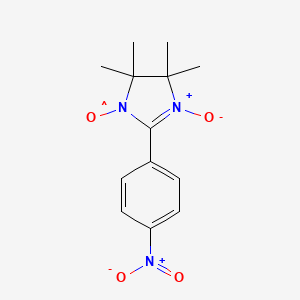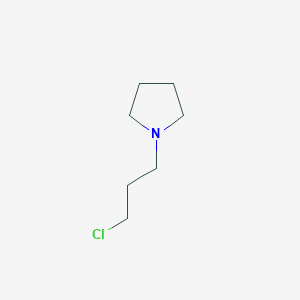
2-ヒドロキシ-4-メチルベンザミド
概要
説明
2-Hydroxy-4-methylbenzamide is an organic compound with the molecular formula C8H9NO2 It is a derivative of benzamide, featuring a hydroxyl group at the second position and a methyl group at the fourth position on the benzene ring
科学的研究の応用
2-Hydroxy-4-methylbenzamide has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential use in drug development due to its structural similarity to other bioactive compounds.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
作用機序
Target of Action
Similar compounds often interact with proteins or enzymes in the body, altering their function .
Mode of Action
It’s known that similar compounds can react with hydroxylamine to form oximes . This reaction is essentially irreversible as the adduct dehydrates .
Biochemical Pathways
It’s known that similar compounds can prevent amide bond-mediated side-reactions, such as aspartimide formation and peptide aggregation, by installing a removable group into a peptide bond .
Pharmacokinetics
It’s known that similar compounds have high gastrointestinal absorption .
Result of Action
Similar compounds can improve the synthesis of long and challenging peptides and proteins .
生化学分析
Biochemical Properties
The specific biochemical properties of 2-Hydroxy-4-methylbenzamide are not well-documented in the literature. It is known that benzamides, a class of compounds to which 2-Hydroxy-4-methylbenzamide belongs, can interact with various enzymes and proteins. For instance, certain benzamides have been found to inhibit histone deacetylases, a group of enzymes involved in gene expression .
Cellular Effects
The cellular effects of 2-Hydroxy-4-methylbenzamide are not well-studied. Related compounds have been shown to influence cell function. For example, 2-Hydroxy-4-methoxybenzaldehyde, a structurally similar compound, has been shown to inhibit biofilm formation in certain bacteria, suggesting potential antimicrobial properties .
Molecular Mechanism
Benzamides are known to exert their effects at the molecular level through various mechanisms, including binding interactions with biomolecules and changes in gene expression .
Temporal Effects in Laboratory Settings
It is known that the compound can be stored at room temperature , suggesting stability under standard laboratory conditions.
Metabolic Pathways
Benzamides are known to undergo various metabolic transformations, including oxidation and conjugation reactions .
準備方法
Synthetic Routes and Reaction Conditions: 2-Hydroxy-4-methylbenzamide can be synthesized through several methods. One common approach involves the reaction of 4-methylsalicylic acid with ammonia in methanol at elevated temperatures. The reaction is typically carried out in a sealed tube at 60°C for 24 hours . Another method involves the use of ammonium hydroxide in tetrahydrofuran at ambient temperature .
Industrial Production Methods: Industrial production of 2-Hydroxy-4-methylbenzamide often involves multi-step reactions. For instance, methyl 4-methylsalicylate can be reacted with ethanolic ammonia to yield 4-methylsalicylamide, which is then further reacted with bromopropane, potassium iodide, and potassium carbonate in acetone .
化学反応の分析
Types of Reactions: 2-Hydroxy-4-methylbenzamide undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding quinones.
Reduction: The amide group can be reduced to form amines.
Substitution: The methyl group can undergo electrophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Electrophilic substitution reactions typically involve reagents like bromine and iron(III) bromide.
Major Products:
Oxidation: Formation of quinones.
Reduction: Formation of amines.
Substitution: Formation of halogenated derivatives.
類似化合物との比較
2-Hydroxybenzamide: Lacks the methyl group at the fourth position.
4-Methylbenzamide: Lacks the hydroxyl group at the second position.
2-Hydroxy-4-methylbenzoic acid: Contains a carboxyl group instead of an amide group.
Uniqueness: 2-Hydroxy-4-methylbenzamide is unique due to the presence of both a hydroxyl group and a methyl group on the benzene ring, which can influence its chemical reactivity and biological activity. This combination of functional groups makes it a versatile compound for various applications in research and industry .
特性
IUPAC Name |
2-hydroxy-4-methylbenzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9NO2/c1-5-2-3-6(8(9)11)7(10)4-5/h2-4,10H,1H3,(H2,9,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OLEJYVBTZPUQDX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C(=O)N)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70441320 | |
| Record name | 4-Methylsalicylamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70441320 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
151.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
49667-22-3 | |
| Record name | 2-Hydroxy-4-methylbenzamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=49667-22-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-Methylsalicylamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70441320 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-methyl-salicylamide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.103.991 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the significance of the crystal structure analysis for 2-[(diisopropylcarbamoyl)methoxy]-N-benzyl-4-methylbenzamide?
A1: The crystal structure analysis provides valuable insights into the three-dimensional arrangement of atoms within the molecule. This information is crucial for understanding the compound's physical and chemical properties, including its potential for forming complexes with metal ions like lanthanides [, ]. The study reveals key structural features such as bond lengths, bond angles, dihedral angles, and intermolecular interactions like π-π stacking and hydrogen bonding. These interactions contribute to the compound's overall stability and can influence its behavior in different environments.
Q2: How does the synthesis of 2-[(diisopropylcarbamoyl)methoxy]-N-benzyl-4-methylbenzamide relate to the broader interest in open-chain crown ethers?
A2: Open-chain crown ethers are known for their ability to form stable complexes with metal ions, particularly trivalent lanthanide ions (e.g., Eu, Tb) [, ]. These complexes have significant applications in various fields, including medical imaging and sensing. Salicylic acid and its derivatives, like the 2-Hydroxy-4-methylbenzamide used in this study, serve as useful precursors for synthesizing these open-chain crown ethers. By attaching specific functional groups, researchers can tailor the properties of these ethers to enhance their metal-binding abilities and selectivity. This specific synthesis demonstrates a method for creating a potentially useful open-chain crown ether derivative.
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![Imidazo[1,2-a]pyridin-5-ylmethanol](/img/structure/B1588869.png)








![2,6-Bis[1-(2-methylphenylimino)ethyl]pyridine](/img/structure/B1588884.png)


